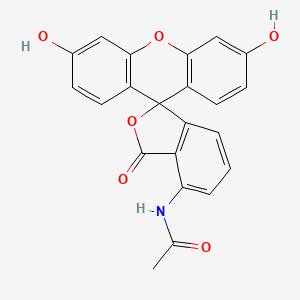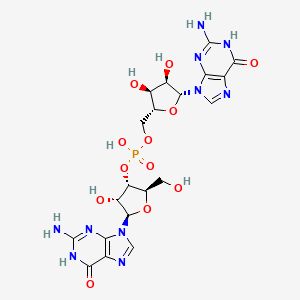
Guanylyl-(3'-5')-guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanylyl-(3’-5’)-guanosine is a dinucleotide composed of two guanosine molecules linked by a phosphodiester bond between the 3’ carbon of one guanosine and the 5’ carbon of the other. This compound is significant in various biochemical processes, particularly in the study of nucleic acids and their interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of guanylyl-(3’-5’)-guanosine typically involves the use of protected nucleoside phosphoramidites. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or benzoyl groups to prevent unwanted reactions.
Phosphitylation: The protected nucleosides are then phosphitylated using phosphoramidite chemistry.
Coupling Reaction: The phosphoramidite of one guanosine is coupled with the hydroxyl group of another guanosine in the presence of a coupling agent like tetrazole.
Oxidation: The phosphite triester formed is oxidized to a phosphate triester using an oxidizing agent such as iodine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield guanylyl-(3’-5’)-guanosine.
Industrial Production Methods: Industrial production of guanylyl-(3’-5’)-guanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions: Guanylyl-(3’-5’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be hydrolyzed by nucleases, resulting in the formation of individual guanosine molecules.
Oxidation and Reduction: The guanine bases can undergo oxidation and reduction reactions, although these are less common in typical biochemical contexts.
Substitution: The hydroxyl groups on the ribose moieties can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using nucleases such as DNase or RNase.
Oxidation: Oxidizing agents like iodine or hydrogen peroxide.
Substitution: Strong nucleophiles like sodium methoxide or ammonia.
Major Products:
Hydrolysis: Guanosine monophosphate (GMP) and free guanosine.
Oxidation: Oxidized guanine derivatives.
Substitution: Substituted guanosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Guanylyl-(3’-5’)-guanosine has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of nucleotides.
Biology: Plays a role in the study of RNA and DNA interactions, particularly in understanding the mechanisms of replication and transcription.
Medicine: Investigated for its potential in antiviral therapies and as a component in synthetic vaccines.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of guanylyl-(3’-5’)-guanosine involves its interaction with nucleic acids and enzymes. It can act as a substrate for nucleases, which cleave the phosphodiester bond, or as a ligand for proteins that recognize specific nucleotide sequences. The molecular targets include various nucleic acid-binding proteins and enzymes involved in nucleotide metabolism.
Comparaison Avec Des Composés Similaires
Adenylyl-(3’-5’)-adenosine: Similar structure but composed of adenosine molecules.
Cytidylyl-(3’-5’)-cytidine: Composed of cytidine molecules.
Uridylyl-(3’-5’)-uridine: Composed of uridine molecules.
Uniqueness: Guanylyl-(3’-5’)-guanosine is unique due to the presence of guanine bases, which have distinct hydrogen-bonding properties and participate in specific biochemical interactions. This compound is particularly useful in studying guanine-rich sequences and their role in biological processes.
Propriétés
Numéro CAS |
3353-33-1 |
|---|---|
Formule moléculaire |
C20H25N10O12P |
Poids moléculaire |
628.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O12P/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |
Clé InChI |
MNXLMHSUERRXOE-MHARETSRSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


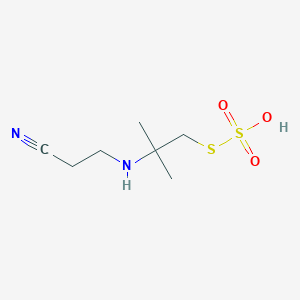

![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)


![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
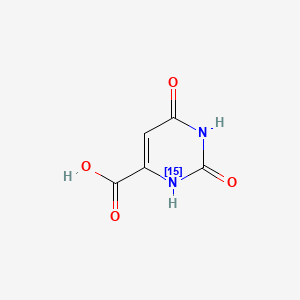

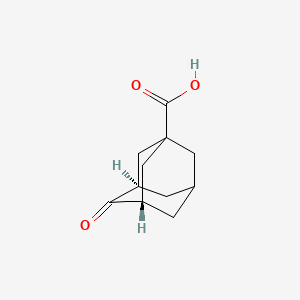

![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)

